molecular formula C9H16O2 B14570746 Methyl 4,5-dimethylhex-4-enoate CAS No. 61549-52-8

Methyl 4,5-dimethylhex-4-enoate

Cat. No.: B14570746
CAS No.: 61549-52-8
M. Wt: 156.22 g/mol
InChI Key: PHRALNJWHMTZJA-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethylhex-4-enoate is an α,β-unsaturated methyl ester characterized by a six-carbon backbone (hexenoate) with methyl substituents at positions 4 and 5 and a double bond at position 2. The compound’s ester group and conjugated double bond system suggest reactivity typical of α,β-unsaturated esters, such as participation in Michael additions or Diels-Alder reactions .

Properties

CAS No.

61549-52-8

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

methyl 4,5-dimethylhex-4-enoate

InChI

InChI=1S/C9H16O2/c1-7(2)8(3)5-6-9(10)11-4/h5-6H2,1-4H3

InChI Key

PHRALNJWHMTZJA-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)CCC(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,5-dimethylhex-4-enoate can be synthesized through several methods. One common approach involves the esterification of 4,5-dimethylhex-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the alkylation of enolate ions. For instance, the enolate ion of a suitable precursor can be alkylated with methyl iodide to introduce the methyl ester group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is typically heated under reflux, and the ester product is purified through distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethylhex-4-enoate undergoes various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents like peracids or osmium tetroxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation; osmium tetroxide for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Amino or thio esters.

Scientific Research Applications

Methyl 4,5-dimethylhex-4-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of fragrances and flavors due to its ester functional group, which imparts pleasant aromas.

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethylhex-4-enoate depends on the specific reactions it undergoes. For example, in esterification reactions, the compound acts as an electrophile, reacting with nucleophiles such as alcohols. The double bond in the compound can participate in electrophilic addition reactions, where it reacts with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

Terpenoid-Derived Methyl Esters

Sandaracopimaric Acid Methyl Ester (Compound 4, Figure 1)

  • Structure: A diterpenoid methyl ester with a fused tricyclic framework.
  • Key Differences: Unlike Methyl 4,5-dimethylhex-4-enoate, this compound features a rigid tricyclic backbone and lacks the α,β-unsaturation.
  • Applications : Found in Austrocedrus chilensis resin, it exhibits antimicrobial properties and is used in traditional medicine .

E- and Z-Communic Acid Methyl Esters (Compounds 8 and 9, Figure 2)

  • Structure: Labdane-type diterpenoid esters with conjugated diene systems.
  • Key Differences: These isomers possess extended conjugation (C8–C17 dienes) compared to the single double bond in this compound.
  • Reactivity : The conjugated dienes enhance stability against oxidation but reduce electrophilicity at the ester carbonyl .

Fatty Acid-Derived Methyl Esters

Methyl Palmitate (, Table 7)

  • Structure : A saturated C16 fatty acid methyl ester.
  • Key Differences: this compound’s shorter chain (C6), branching, and unsaturation confer lower melting points and higher volatility.
  • Applications : Methyl palmitate is used in biofuels and cosmetics, whereas the target compound’s α,β-unsaturation may favor use as a synthetic intermediate .

Ethyl Linolenate (, Table 7)

  • Structure : A polyunsaturated C18 fatty acid ethyl ester.
  • Key Differences: The ethyl ester group and multiple double bonds distinguish it from this compound, which has a single double bond and methyl branching.

Cyclic and Functionalized Methyl Esters

8-O-Acetylshanzhiside Methyl Ester ()

  • Structure : A cyclic iridoid glycoside methyl ester with acetyl and hydroxyl substituents.
  • Key Differences: This compound’s complex glycosidic structure and multiple functional groups contrast sharply with the linear, non-polar backbone of this compound.
  • Applications : Used in pharmacological research and reference standards, highlighting divergent roles compared to simpler esters .

Data Table: Comparative Analysis of Methyl Esters

Compound Name Structure Type Molecular Formula (Inferred) Key Features Applications References
This compound α,β-unsaturated ester C₉H₁₄O₂ Branched C6, double bond at C4 Synthetic intermediate (hypothesized) N/A
Sandaracopimaric acid methyl ester Diterpenoid ester C₂₁H₃₀O₂ Tricyclic diterpene backbone Antimicrobial agent
E-Communic acid methyl ester Labdane diterpenoid C₂₁H₃₂O₂ Conjugated dienes (C8–C17) Resin component, potential bioactivity
Methyl palmitate Saturated fatty ester C₁₇H₃₄O₂ C16 chain, no unsaturation Biofuels, cosmetics
8-O-Acetylshanzhiside methyl ester Cyclic iridoid ester C₂₁H₃₀O₁₂ Glycosidic ring, acetyl group Pharmacological research

Research Findings and Limitations

  • Reactivity: this compound’s α,β-unsaturation may enhance its utility in cycloaddition reactions compared to saturated analogs like methyl palmitate.
  • Thermal Stability: Branching at C4 and C5 likely improves thermal stability relative to linear esters (e.g., ethyl linolenate), as seen in analogous branched terpenoid esters .
  • Limitations: Direct experimental data (e.g., GC-MS, NMR) for this compound are absent in the provided evidence. Comparisons rely on structural analogs and inferred properties.

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